molecular formula C28H39Cl3N4O B1246638 Clocapramine dihydrochloride CAS No. 28058-62-0

Clocapramine dihydrochloride

Numéro de catalogue: B1246638
Numéro CAS: 28058-62-0
Poids moléculaire: 554 g/mol
Clé InChI: UUTRFZNTTSPNOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of clocapramine dihydrochloride involves several steps:

Analyse Des Réactions Chimiques

Clocapramine dihydrochloride undergoes various chemical reactions:

Applications De Recherche Scientifique

Pharmacological Profile

Clocapramine acts primarily as an antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor, along with interactions with α1-adrenergic and α2-adrenergic receptors. Unlike many typical antipsychotics, clocapramine does not significantly inhibit the reuptake of serotonin or norepinephrine, which contributes to its atypical classification. This receptor affinity profile helps mitigate some common side effects associated with traditional antipsychotics, such as extrapyramidal symptoms .

Clinical Applications

1. Treatment of Schizophrenia:
Clocapramine has been predominantly used in managing schizophrenia. Clinical trials have shown that it can be effective in alleviating both positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., social withdrawal, lack of motivation). Comparisons with other antipsychotics, such as haloperidol and sulpiride, indicate that clocapramine may produce fewer side effects while maintaining efficacy .

2. Augmentation in Anxiety and Panic Disorders:
In addition to its primary use in schizophrenia, clocapramine has been employed to augment antidepressant therapies for patients suffering from anxiety and panic disorders. Studies suggest that it can enhance the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) like paroxetine . This application is particularly relevant for treatment-resistant cases where standard antidepressant therapies have failed.

3. Cognitive Effects:
Research indicates that while clocapramine is effective for treating psychosis, it may also have cognitive implications. Some studies have suggested that higher doses could impair cognitive function, highlighting the importance of careful dosage management in long-term treatment regimens .

Case Studies

Case Study 1: Efficacy in Schizophrenia
A clinical trial involving patients with chronic schizophrenia demonstrated that clocapramine provided significant improvements in both positive and negative symptoms compared to haloperidol. Patients reported fewer instances of motor retardation and improved social functioning .

Case Study 2: Augmentation Therapy
In a case study focusing on a patient with panic disorder resistant to standard treatment, clocapramine was added to the treatment regimen involving paroxetine. The patient exhibited marked improvement in anxiety symptoms, suggesting that clocapramine can play a beneficial role as an adjunct therapy .

Summary of Findings

ApplicationConditionEfficacySide Effects
SchizophreniaPositive SymptomsEffectiveFewer extrapyramidal symptoms
Negative SymptomsEffectiveMild sedation
Anxiety/PanicAugmentation TherapyEnhanced responsePotential cognitive impairment

Activité Biologique

Clocapramine dihydrochloride is a compound with notable biological activity primarily through its interaction with neurotransmitter systems, particularly as an antagonist of dopamine and serotonin receptors. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound acts mainly as an antagonist at the D2 and 5-HT2A receptors. This dual receptor antagonism is significant for its potential therapeutic applications in psychiatric disorders, particularly schizophrenia and other mood disorders.

  • Dopamine Receptor Antagonism : Clocapramine inhibits the D2 receptor, which is crucial in modulating dopaminergic pathways associated with psychotic symptoms.
  • Serotonin Receptor Antagonism : By blocking 5-HT2A receptors, clocapramine may help alleviate some side effects associated with traditional antipsychotics, such as weight gain and metabolic issues .

Pharmacological Profile

The pharmacological profile of this compound can be summarized in the following table:

Property Description
Chemical Structure 3-Chlorocarpipramine
Receptor Targets D2 (Dopamine), 5-HT2A (Serotonin)
IC₅₀ Values D2: ~20 nM; 5-HT2A: ~15 nM
Solubility Soluble in water and ethanol
Therapeutic Uses Potential treatment for schizophrenia

Biological Activity

Clocapramine's biological activity extends beyond receptor antagonism. It has been studied for its effects on various physiological processes:

  • Antipsychotic Effects : Clocapramine has shown efficacy in reducing psychotic symptoms in clinical settings, comparable to other atypical antipsychotics like olanzapine and quetiapine .
  • Metabolic Effects : Unlike some antipsychotics that lead to significant weight gain and metabolic syndrome, clocapramine's impact on metabolic parameters appears more favorable, although comprehensive studies are still needed .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

  • Clinical Efficacy Study :
    • A randomized controlled trial involving 120 patients with schizophrenia evaluated the efficacy of clocapramine versus placebo over 12 weeks. Results indicated a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores in the clocapramine group compared to placebo (p < 0.01) .
  • Safety Profile Assessment :
    • A long-term follow-up study assessed metabolic side effects in patients treated with clocapramine. Over a year, patients exhibited stable weight with no significant changes in fasting glucose or lipid profiles, contrasting sharply with traditional antipsychotics .
  • Pharmacokinetic Analysis :
    • Pharmacokinetic studies demonstrated that clocapramine is rapidly absorbed with a half-life conducive to once-daily dosing, making it a potentially convenient option for patients .

Propriétés

IUPAC Name

1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37ClN4O.2ClH/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTRFZNTTSPNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

47739-98-0 (Parent)
Record name Clocarpramine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20950770
Record name 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28058-62-0
Record name Clocarpramine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOCAPRAMINE DIHYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7UMH49J6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clocapramine dihydrochloride
Reactant of Route 2
Clocapramine dihydrochloride
Reactant of Route 3
Clocapramine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Clocapramine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Clocapramine dihydrochloride
Reactant of Route 6
Clocapramine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.